molecular formula C14H14ClNO2S B4848013 5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B4848013
M. Wt: 295.8 g/mol
InChI Key: IJHCGPBLRVEGNB-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Chloro Substituent: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

    Attachment of the 2-(2-methoxyphenyl)ethyl Group: This step involves the alkylation of the amide nitrogen with 2-(2-methoxyphenyl)ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research and development.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.

    Modulation of Signaling Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is similar in structure but contains a benzamide group instead of a thiophene ring.

    4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Another related compound with a benzamide structure and different substituents.

Uniqueness

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCGPBLRVEGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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